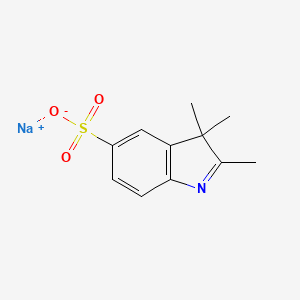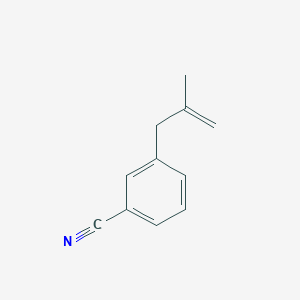
3-(3-Cyanophenyl)-2-methyl-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyanophenyl)-2-methyl-1-propene (also known as 3-cyano-2-methylprop-1-ene) is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a colorless liquid with a boiling point of 156°C and a molecular weight of 174.19 g/mol. This compound has been studied extensively due to its unique properties and its potential for use in a variety of applications.
Applications De Recherche Scientifique
Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
- Summary of Application : 3-Cyanophenyl isocyanate serves as a starting reagent in the synthesis of this compound .
Synthesis of 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea
- Summary of Application : 3-Cyanophenyl isocyanate is also used as a starting reagent in the synthesis of this compound .
Synthesis of 3-Cyanophenyl Carbamate Derivatives
- Summary of Application : 3-Cyanophenyl isocyanate can be used in the synthesis of carbamate derivatives. Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis of Urea Derivatives
- Summary of Application : 3-Cyanophenyl isocyanate can also be used in the synthesis of urea derivatives. Ureas have a wide range of applications, including as fertilizers, in the production of resins, and in pharmaceuticals .
Synthesis of Biologically Active Compounds
- Summary of Application : 3-Cyanophenyl isocyanate can be used in the synthesis of biologically active compounds, such as certain types of pharmaceuticals .
Synthesis of Polymers
Propriétés
IUPAC Name |
3-(2-methylprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHVPPPYPSHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641141 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
731772-73-9 |
Source


|
| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


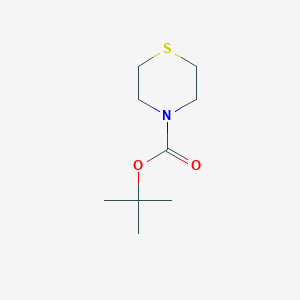
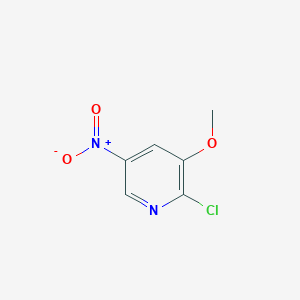
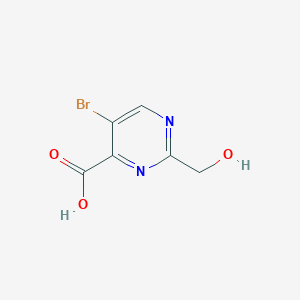
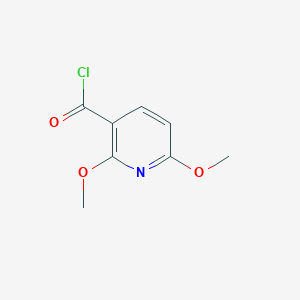

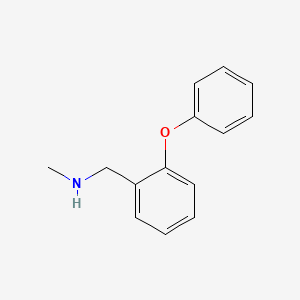
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

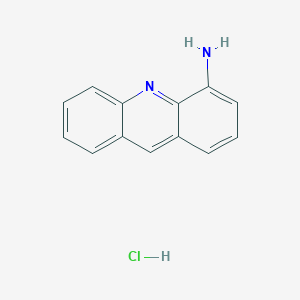
![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
